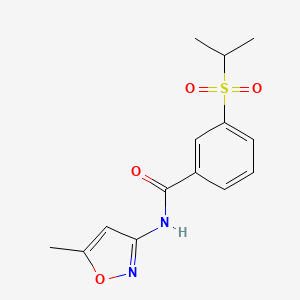

3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-5-11(8-12)14(17)15-13-7-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEDYWSVTSEKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:

Formation of the isoxazole ring: The 5-methylisoxazole moiety can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the isopropylsulfonyl group: This can be achieved by reacting the isoxazole derivative with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the benzamide core: The final step involves coupling the isoxazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide core can be reduced to form amine derivatives.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to 3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown promising results against both bacterial and fungal strains.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Compound W6 | 5.19 | Antibacterial |

| Compound W1 | 5.08 | Antifungal |

These findings suggest that the compound may possess similar antimicrobial efficacy, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of benzamide derivatives has been widely studied. Compounds with isoxazole moieties have demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 36 | 5-Fluorouracil | 7.69 |

| HeLa | 34 | - | - |

These results highlight the potential of this compound as a novel anticancer agent .

Neurological Applications

Recent patents have proposed the use of benzenesulfonamide compounds in treating sodium channel-mediated diseases such as epilepsy. The modulation of voltage-gated sodium channels is critical for neuronal excitability, suggesting that similar compounds could be explored for neurological disorders .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

-

Antimicrobial Efficacy Study :

A study evaluated the antibacterial effects of a series of benzamides against common pathogens, showing significant inhibition at low concentrations, supporting the hypothesis that structural modifications can enhance activity against resistant strains . -

Cancer Treatment Trials :

Clinical trials involving isoxazole derivatives have reported improved outcomes in patients with advanced cancers, indicating a need for further investigation into their mechanisms and therapeutic windows .

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The isopropylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Acrylamido vs. Isopropylsulfonyl Substituents

2-Acrylamido-N-(5-methylisoxazol-3-yl)benzamide (Compound 2j, ) replaces the isopropylsulfonyl group with an acrylamido moiety. The absence of the sulfonyl group reduces hydrogen-bonding capacity but increases electrophilicity .

Methoxy vs. Sulfonyl Substituents

3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide (CAS 346719-61-7, ) substitutes the isopropylsulfonyl group with a methoxy group. The methoxy group is electron-donating, which may enhance aromatic ring stability but reduce solubility in polar solvents compared to the sulfonyl group’s electron-withdrawing nature .

Sulfonamide-Linked Analogs

Compounds such as 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 901397-84-0, ) share the 5-methylisoxazole-3-ylamine group but incorporate sulfamoyl linkages.

Key Findings and Implications

Substituent Position : Meta-substituted derivatives (e.g., the target compound) may offer superior flexibility for target binding compared to para-substituted isomers .

Functional Group Effects : Sulfonyl groups enhance solubility and hydrogen-bonding interactions, while acrylamido groups enable covalent binding mechanisms .

Biological Activity

3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group and an isoxazole moiety, which contribute to its biological activity. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease pathways.

Biological Activity and Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which the compound may exert its anti-inflammatory effects, potentially useful for treating inflammatory diseases such as rheumatoid arthritis.

Case Study 3: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.